An In-Depth Technical Guide to 2-chloro-N-cyclohexylnicotinamide (CAS 57841-70-0) for Advanced Research Applications
An In-Depth Technical Guide to 2-chloro-N-cyclohexylnicotinamide (CAS 57841-70-0) for Advanced Research Applications
Introduction
2-chloro-N-cyclohexylnicotinamide is a distinct chemical entity built upon the nicotinamide scaffold, a cornerstone in biological chemistry and medicinal research. As a derivative of nicotinic acid (Vitamin B3), the nicotinamide structure is a precursor to the essential coenzymes NAD and NADP, which are central to cellular metabolism and signaling.[1][2] The strategic placement of a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen transforms the basic vitamin structure into a compound of significant interest for drug discovery and chemical biology.[3] This guide provides an in-depth technical overview of its physicochemical properties, the scientific rationale for its design, a representative synthetic workflow, predictive spectroscopic analysis, and essential safety protocols for its handling.
Section 1: Core Physicochemical Properties and Structure
2-chloro-N-cyclohexylnicotinamide is supplied as a high-purity, solid organic building block intended for research and development purposes.[4] Its fundamental properties are summarized below.
Key Specifications
| Property | Value | Reference(s) |
| CAS Number | 57841-70-0 | [4][5][6] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [4] |
| Molecular Weight | 238.72 g/mol | [4] |
| Purity | ≥99% | [4][7] |
| Appearance | White to off-white solid | [8] |
| Storage | Store at 2-8°C | [8] |
Chemical Structure
The molecule's structure combines an aromatic, electron-deficient pyridine ring with a flexible, lipophilic cyclohexylamide side chain.
Caption: 2D structure of 2-chloro-N-cyclohexylnicotinamide.
Section 2: The Rationale of Molecular Design: A Medicinal Chemistry Perspective
While specific biological activity for 2-chloro-N-cyclohexylnicotinamide is not extensively documented in public literature, its structure is a deliberate combination of motifs commonly used in drug design.[3] Understanding the purpose of each component provides insight into its potential applications.
-
The Nicotinamide Core : This scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Its derivatives are explored for a wide range of therapeutic targets.[1][9][10]
-
The 2-Chloro Substituent (Halogenation) : The introduction of a halogen, such as chlorine, is a key strategy to modulate a molecule's properties.[3]
-
Electronic Effects : The electronegative chlorine atom alters the electronic distribution of the pyridine ring, which can influence binding interactions with biological targets.[3]
-
Lipophilicity : Halogenation generally increases a molecule's lipophilicity (fat-solubility).[11][12] This can enhance its ability to cross cellular membranes and reach intracellular targets.[12] The large, polarizable electron shell of chlorine increases London dispersion forces, which are key for interactions in non-polar environments.[11][13]
-
Metabolic Stability : A halogen can block sites on a molecule that are susceptible to metabolic degradation, potentially increasing the compound's half-life in a biological system.[3]
-
Halogen Bonding : Covalently bound halogens can act as electron acceptors (Lewis acids) and form stabilizing non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms in a protein's active site), a phenomenon known as halogen bonding.[14] This interaction is increasingly being utilized for rational drug design to enhance binding affinity and selectivity.[14]
-
-
The N-Cyclohexyl Group : The addition of the cyclohexyl ring provides two primary features:
-
Increased Lipophilicity : This bulky, non-polar aliphatic ring significantly increases the overall lipophilicity of the molecule, complementing the effect of the chlorine atom.[3]
-
Steric Influence : The size and conformational flexibility of the cyclohexyl group can be critical for fitting into a specific binding pocket on a target protein, potentially improving potency and selectivity.[3]
-
Given these features, 2-chloro-N-cyclohexylnicotinamide is a promising candidate for screening libraries and as a starting point for developing inhibitors for targets where a combination of aromatic interactions, hydrogen bonding, and hydrophobic interactions are required for binding.
Section 3: Synthesis and Purification Workflow
A standard and reliable method for synthesizing N-substituted nicotinamides involves the coupling of an activated nicotinic acid derivative with the desired amine.[15] The following protocol describes a representative, high-yield pathway for the preparation of 2-chloro-N-cyclohexylnicotinamide.
Representative Synthetic Protocol
This two-step process involves the initial activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution by cyclohexylamine.
Step 1: Acyl Chloride Formation (Activation)
-
Suspend 2-chloronicotinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (approx. 1.2 eq) or thionyl chloride (approx. 1.5 eq) dropwise at 0°C.
-
Causality: This step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[16] The reaction is performed under inert gas to prevent hydrolysis of the moisture-sensitive acyl chloride.
-
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude 2-chloronicotinoyl chloride, which is typically used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve the crude 2-chloronicotinoyl chloride in a dry, aprotic solvent like DCM.
-
In a separate flask, dissolve cyclohexylamine (approx. 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (approx. 1.5 eq) in dry DCM.
-
Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.
-
Causality: The nitrogen of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, proceed to the purification workflow.
Purification Protocol
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove residual acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-chloro-N-cyclohexylnicotinamide as a solid.
Synthetic Workflow Diagram
Caption: Representative workflow for the synthesis of the target compound.
Section 4: Spectroscopic Characterization - A Predictive Analysis
While experimental spectra are definitive, a predictive analysis based on the known structure is a fundamental exercise for chemists to anticipate characterization data.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.5 | dd | 1H | H6 (Pyridine) | Deshielded by adjacent ring nitrogen and ortho to the amide. |
| ~7.8 - 7.9 | dd | 1H | H4 (Pyridine) | Deshielded by the ring and meta to the amide. |
| ~7.3 - 7.4 | dd | 1H | H5 (Pyridine) | Least deshielded aromatic proton. |
| ~6.0 - 6.5 | br d | 1H | NH -Cyclohexyl | Broad signal due to quadrupolar coupling with nitrogen; deshielded by the adjacent carbonyl. |
| ~3.8 - 4.0 | m | 1H | CH -NH (Cyclohexyl) | Deshielded by the adjacent amide nitrogen. |
| ~1.1 - 2.0 | m | 10H | Cyclohexyl CH₂ | Overlapping multiplets for the remaining five methylene groups of the cyclohexyl ring. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 - 165 | C =O (Amide) | Characteristic chemical shift for an amide carbonyl carbon. |
| ~150 - 152 | C 2-Cl (Pyridine) | Aromatic carbon directly attached to both nitrogen and chlorine. |
| ~148 - 150 | C 6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |
| ~138 - 140 | C 4 (Pyridine) | Aromatic CH carbon. |
| ~122 - 124 | C 5 (Pyridine) | Aromatic CH carbon. |
| ~130 - 132 | C 3 (Pyridine) | Aromatic carbon bearing the amide substituent. |
| ~48 - 50 | C H-NH (Cyclohexyl) | Aliphatic carbon attached to nitrogen. |
| ~24 - 34 | Cyclohexyl C H₂ | Multiple signals expected for the remaining five aliphatic carbons. |
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H Stretch | Secondary Amide |
| ~2850 - 2950 | C-H Stretch | Cyclohexyl (Aliphatic) |
| ~1650 - 1680 | C=O Stretch (Amide I) | Secondary Amide |
| ~1510 - 1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1400 - 1600 | C=C & C=N Stretch | Pyridine Ring |
| ~750 - 800 | C-Cl Stretch | Aryl Chloride |
Predicted Mass Spectrometry (EI-MS)
-
Molecular Ion (M⁺) : An intense peak is expected at m/z = 238.
-
Isotope Peak (M+2) : A characteristic peak at m/z = 240, with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Key Fragments : Expect fragmentation patterns corresponding to the loss of the cyclohexyl group and cleavage of the amide bond.
Section 5: Handling, Safety, and Storage Protocols
Proper handling of 2-chloro-N-cyclohexylnicotinamide is essential to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[5][6][7]
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Rinse skin with plenty of water. Consult a physician if irritation persists. |
| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | May cause respiratory tract irritation. | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Safe Handling and Storage Protocol
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.
-
Handling Practices : Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage : Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-chloro-N-cyclohexylnicotinamide is a well-defined chemical compound with significant potential in the field of medicinal chemistry. Its structure is a thoughtful amalgamation of a biologically relevant nicotinamide core with functional groups—a chloro and a cyclohexyl moiety—that are known to enhance lipophilicity, metabolic stability, and binding interactions. While its full biological profile remains to be explored, the principles of its design make it a valuable tool for researchers developing novel therapeutics. Adherence to the outlined synthesis, characterization, and safety protocols will enable its effective and safe use in advanced research settings.
References
-
Yang, T., Chan, N. Y., & Sauve, A. A. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(26), 6458–6461. [Link]
-
Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?[Link]
-
ResearchGate. (n.d.). Reactions of N-substituted-2-chloronicotinamide and o-halogenated phenols under copper-catalyzed basic conditions. Retrieved from [Link]
-
PubMed Central. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [Link]
-
ResearchGate. (2013). Why do halogen substituents make molecules more lipophilic?[Link]
-
Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?[Link]
-
PubMed. (2007). Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. [Link]
-
ResearchGate. (2014). Halogen bonding for rational drug design and new drug discovery. Retrieved from [Link]
-
MDPI. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. [Link]
-
PubMed. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. [Link]
-
Figshare. (n.d.). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells - Journal of Medicinal Chemistry. [Link]
-
PubMed. (1981). Spectrophotometric investigation of products formed following the initial one-electron electrochemical reduction of nicotinamide adenine dinucleotide (NAD+). [Link]
-
ResearchGate. (2012). Synthesis of substituted chloronicotinaldehydes. Retrieved from [Link]
-
ResearchGate. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
ResearchGate. (2015). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, spectroscopic characterisation, biological and DNA cleavage properties of complexes of nicotinamide. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
ResearchGate. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
MDPI. (2002). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. 2-chloro-N-cyclohexylnicotinamide | 57841-70-0 | Benchchem [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. aksci.com [aksci.com]
- 8. 2-CHLORO-N-CYCLOHEXYLNICOTINAMIDE CAS#: 57841-70-0 [m.chemicalbook.com]
- 9. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
